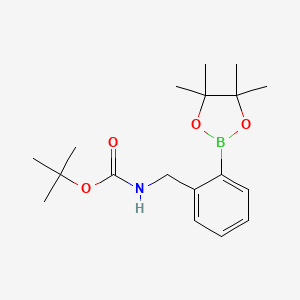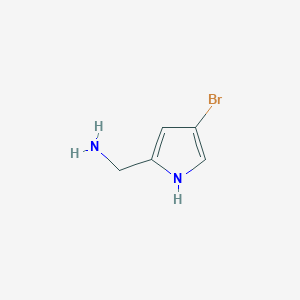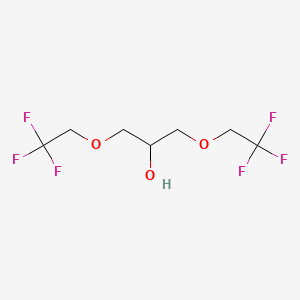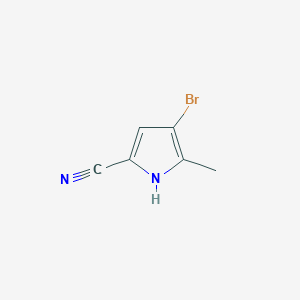
9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate
Descripción general
Descripción
9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate is a chemical compound with the CAS Number: 1341479-28-4 . It has a molecular weight of 337.42 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 9H-fluoren-9-ylmethyl 4-hydroxycyclohexylcarbamate . The InChI code for the compound is 1S/C21H23NO3/c23-15-11-9-14 (10-12-15)22-21 (24)25-13-20-18-7-3-1-5-16 (18)17-6-2-4-8-19 (17)20/h1-8,14-15,20,23H,9-13H2, (H,22,24) .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The molecular plane of compounds like 9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate exhibits a slight pyramidalization, impacting their crystal structure. This aspect is crucial in understanding the physical and chemical properties of such compounds. For instance, in the crystal structure of a related compound, the N atom deviates from the basal plane, indicating a reduced sp2 hybrid character, which is significant in the study of molecular structures (Yamada, Hashizume, Shimizu, & Deguchi, 2008).
Synthesis Techniques
Efficient synthesis methods are vital for producing derivatives of this compound. For example, a synthesis method involving 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid showcases a high-yield process (Le & Goodnow, 2004). Another study describes the efficient synthesis of dipeptidyl urea esters using derivatives of 9H-fluoren-9-ylmethoxycarbonylamino (Babu & Kantharaju, 2005).
Biotransformation and Environmental Applications
The biotransformation of compounds like this compound by bacteria can lead to the production of hydroxylated metabolites. This process is significant in environmental studies and pharmacological applications (Waldau, Methling, Mikolasch, & Schauer, 2009).
Fluorescence Sensing Applications
Derivatives of this compound are used in fluorescence sensing. For instance, a study demonstrates the use of a fluorene oligomer for detecting iodide, showcasing the potential in environmental monitoring and bioanalytical applications (Zhao, Yao, Zhang, & Ma, 2012).
Polymer Chemistry
In polymer chemistry, derivatives of this compound can be utilized. For instance, the synthesis of polyaniline derivatives incorporating carbazole and fluorene showcases the material's utility in chemosensors and environmental monitoring (Qian, Zhang, Liu, & Xia, 2019).
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of this compound, is used to protect hydroxy-groups in chemical syntheses. This application is vital in synthesizing complex organic molecules (Gioeli & Chattopadhyaya, 1982).
Safety and Hazards
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-15-11-9-14(10-12-15)22-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20,23H,9-13H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUJPPDHENSXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442749.png)







